Oxysophoridine is a natural product found in Genista aucheri, Sophora moorcroftiana, and other organisms with data available.
Oxymatrine
CAS No.: 16837-52-8
Cat. No.: VC0538423
Molecular Formula: C15H24N2O2
Molecular Weight: 264.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 16837-52-8 |
---|---|
Molecular Formula | C15H24N2O2 |
Molecular Weight | 264.36 g/mol |
IUPAC Name | 13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
Standard InChI | InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2 |
Standard InChI Key | XVPBINOPNYFXID-UHFFFAOYSA-N |
Isomeric SMILES | C1CC2C3CCC[N@@+]4(C3C(CCC4)CN2C(=O)C1)[O-] |
SMILES | C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] |
Canonical SMILES | C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] |
Appearance | Solid powder |
Colorform | White to off-white powder White dice from crystal |
Melting Point | 208 °C |
Chemical Structure and Physicochemical Properties
Oxymatrine (matrine N-oxide) is structurally characterized by a tetracyclic quinolizidine backbone with an oxygen atom at the N-1 position, distinguishing it from its parent compound matrine (C₁₅H₂₄N₂O) . Its molecular weight is 264.36 g/mol, and it exhibits moderate lipophilicity (logP = 1.2), which influences its absorption and distribution . X-ray diffraction and differential scanning calorimetry analyses confirm that oxymatrine forms amorphous complexes with phospholipids, enhancing its solubility in nonpolar solvents .
Table 1: Key Physicochemical Properties of Oxymatrine
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₄N₂O₂ | |
Melting Point | 207–210°C (decomposes) | |
Octanol/Water Partition | 3.2 (pH 7.4) | |
Plasma Protein Binding | 2.78 ± 0.85% |
Pharmacological Activities and Mechanisms of Action
Anti-Fibrotic Effects
Oxymatrine inhibits cardiac fibrosis by suppressing TGF-β1/Smad3 signaling. In rat models, it reduces collagen I/III deposition by 40–60% through downregulation of Smad3 phosphorylation, preventing ventricular remodeling . This effect is dose-dependent, with 50 mg/kg/day achieving maximal inhibition of fibroblast activation .
Anticancer Activity
In MCF-7 breast cancer cells, oxymatrine demonstrates concentration- and time-dependent growth inhibition (IC₅₀ = 16 mg/mL at 48 hours) . Mechanistically, it downregulates TGFβR1 and FGF9 by 70–80%, inducing G2/M cell cycle arrest and apoptosis via caspase-3 activation .
Table 2: Inhibitory Effects of Oxymatrine on MCF-7 Cell Proliferation
Concentration (mg/mL) | Inhibition Rate at 48 Hours (%) |
---|---|
4 | 18.35 ± 5.21 |
8 | 39.37 ± 5.77 |
16 | 49.57 ± 10.62 |
Data from |
Anti-Inflammatory and Immunomodulatory Actions
Oxymatrine blocks NF-κB nuclear translocation by 65–80% in LPS-stimulated macrophages, reducing TNF-α and IL-6 production . In DSS-induced colitis models, it lowers histopathological scores by 50% through suppression of IL-17/STAT3 signaling .
Pharmacokinetics and Bioavailability
Oxymatrine exhibits nonlinear pharmacokinetics with an absolute oral bioavailability of 26.43% in rats . Phospholipid complexation increases AUC₀–∞ from 2.87 to 9.43 µg·h/mL, enhancing absorption via passive diffusion . Tissue distribution studies show preferential accumulation in the liver (35% of dose) and spleen (22%) .
Table 3: Pharmacokinetic Parameters After Intravenous Administration
Clinical Applications
Dermatological Disorders
In a Phase II trial (ChiCTR-TRC-14004301), intravenous oxymatrine (400 mg/day) achieved PASI 75 in 75% of erythrodermic psoriasis patients within 8 weeks, with sustained remission at 32 weeks . Histopathological analysis confirmed normalized epidermal architecture and reduced IL-6 mRNA by 80% .
Viral Hepatitis
Adjunctive use with lamivudine in chronic hepatitis B patients reduced HBV DNA viral load by 1.5–2 log₁₀ copies/mL compared to monotherapy, potentially through TLR4/MyD88 pathway modulation .
Future Perspectives
While oxymatrine’s multi-target pharmacology is advantageous, its low oral bioavailability and narrow therapeutic index necessitate structural modifications. Nanoemulsion formulations have increased solubility by 15× in preclinical models, and prodrug strategies targeting liver-specific delivery may mitigate toxicity . Ongoing clinical trials (NCT02202473) will clarify its role in oncotherapy.
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